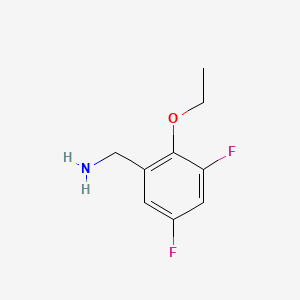

2-Ethoxy-3,5-difluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-3,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDCPAAAKKLOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281144 | |

| Record name | 2-Ethoxy-3,5-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-86-0 | |

| Record name | 2-Ethoxy-3,5-difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3,5-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: An In-depth Analysis of Fluorinated Benzylamines

A Note to the Reader: Initial research for the chemical properties of 2-Ethoxy-3,5-difluorobenzylamine did not yield specific data. This suggests that the compound may not be widely synthesized or characterized in existing literature. To provide a valuable and data-supported technical guide, this document will focus on a closely related and well-documented analogue: 3,5-Difluorobenzylamine . This compound shares the core difluorinated benzylamine structure and offers a wealth of information for researchers, scientists, and drug development professionals. The principles, experimental methodologies, and safety considerations discussed herein are foundational and broadly applicable to the study of novel fluorinated benzylamines.

An In-depth Technical Guide on the Core Chemical Properties of 3,5-Difluorobenzylamine

This guide offers a comprehensive overview of the chemical properties, applications, and safety protocols for 3,5-Difluorobenzylamine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective and safe utilization.

Chemical Identity and Structure

3,5-Difluorobenzylamine is an organic compound featuring a benzylamine core with two fluorine atoms substituted at the 3 and 5 positions of the benzene ring. The presence of these fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.

Molecular Structure:

Caption: Chemical structure of 3,5-Difluorobenzylamine.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | (3,5-difluorophenyl)methanamine | [1] |

| CAS Number | 90390-27-5 | [1][2] |

| Molecular Formula | C₇H₇F₂N | [1][2] |

| Molecular Weight | 143.13 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(C=C1F)F)CN | [1] |

| InChI Key | VJNGGOMRUHYAMC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical characteristics of 3,5-Difluorobenzylamine are tabulated below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Conditions | Source |

| Appearance | Colorless to almost colorless clear liquid | Ambient | |

| Boiling Point | 184 °C | at 1 atm (lit.) | |

| Density | 1.21 g/mL | at 25 °C (lit.) | |

| Refractive Index | n20/D 1.491 | at 20 °C | |

| Flash Point | 74 °C | closed cup | [2] |

| Purity | >98.0% (GC) |

Applications in Research and Development

3,5-Difluorobenzylamine serves as a versatile reagent in analytical and synthetic chemistry. Its primary amine group is reactive and allows for its use as a derivatizing agent to enhance the detectability of certain analytes in chromatographic methods.

Key Application: Derivatization Agent in Analytical Chemistry

This compound has been successfully employed as a derivatization reagent for the analysis of epoxides, such as epichlorohydrin, in water samples using Gas Chromatography-Mass Spectrometry (GC/MS).[2] The reaction of the amine with the epoxide ring opens the ring and introduces the fluorinated benzyl group, which improves the analyte's volatility and ionization efficiency, leading to enhanced sensitivity and selectivity.[2]

Workflow for Derivatization and Analysis:

Caption: Workflow for the analysis of epoxides using 3,5-Difluorobenzylamine as a derivatizing agent.

Experimental Protocol: Derivatization of Epichlorohydrin

This is a representative protocol based on the application described in the literature.[2] Researchers should optimize conditions for their specific matrix and instrumentation.

-

Sample Preparation: Collect the aqueous sample and adjust the pH to basic conditions (e.g., pH 9-10) to facilitate the reaction.

-

Reagent Addition: Add a solution of 3,5-Difluorobenzylamine in a suitable organic solvent (e.g., acetonitrile) to the aqueous sample. The molar excess of the derivatizing agent should be optimized.

-

Reaction: Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Extraction: After cooling, extract the derivatized analyte into an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Inject an aliquot of the organic extract into the GC/MS system for separation and detection.

Safety and Handling

3,5-Difluorobenzylamine is classified as a corrosive substance and requires careful handling to prevent exposure.[1][2]

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)[2]

-

Signal Word: Danger[2]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1][2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] It is designated under Storage Class 8A for combustible corrosive hazardous materials.[2]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

-

PubChem. (n.d.). 3,5-Difluorobenzylamine. Retrieved from [Link]

-

Eureka | Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine. [While this source is for a related compound, it provides context on synthetic approaches.] Retrieved from [Link]

-

ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. [While this source is for a related compound, it provides general properties of difluorobenzylamines.] Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzylamine. [While this source is for a related compound, it provides general properties of difluorobenzylamines.] Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethoxy-3,5-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3,5-difluorobenzylamine (CAS Number: 1017779-86-0) is a fluorinated aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its structure, which combines the lipophilic ethoxy group with the electron-withdrawing and metabolically stabilizing fluorine atoms, makes it a valuable building block for the development of novel therapeutic agents. The strategic placement of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic workflow, potential applications in drug discovery, and essential safety and handling protocols for this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted and compared with its close structural isomers. These properties are crucial for its handling, reaction optimization, and integration into drug design programs.

| Property | Predicted/Known Value | Source(s) | Comparison with Isomers |

| Molecular Formula | C₉H₁₁F₂NO | N/A | |

| Molecular Weight | 187.19 g/mol | N/A | |

| Appearance | Clear, colorless liquid | 2,4-Difluorobenzylamine is a colorless to light yellow liquid. | |

| Boiling Point | 241.5 ± 35.0 °C (Predicted) | 3,5-Difluorobenzylamine has a boiling point of 184 °C. | |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | 2,4-Difluorobenzylamine has a density of 1.204 - 1.22 g/mL at 25 °C. | |

| pKa | 8.65 ± 0.10 (Predicted) | 2,4-Difluorobenzylamine has a predicted pKa of 8.58 ± 0.10. | |

| LogP | N/A | 2,4-Difluorobenzylamine has a LogP of 1.23 - 2.12. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

-

Formylation of 1-Ethoxy-3,5-difluorobenzene: The synthesis would likely commence with the formylation of 1-ethoxy-3,5-difluorobenzene to introduce a carbonyl group at the 2-position. This can be achieved through various methods, such as the Vilsmeier-Haack reaction.

-

Oximation: The resulting 2-ethoxy-3,5-difluorobenzaldehyde would then be converted to its oxime derivative by reaction with hydroxylamine.

-

Reduction to 2-Ethoxy-3,5-difluorobenzonitrile: Dehydration of the oxime would yield 2-ethoxy-3,5-difluorobenzonitrile.

-

Reduction of the Nitrile: The final and critical step is the reduction of the nitrile group to the primary amine. Several reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent would depend on the desired reaction conditions and scalability.

The Role of Fluorine in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The difluoro substitution pattern in this compound is particularly noteworthy. Fluorine's high electronegativity can influence the acidity of nearby protons and alter the molecule's overall electronic profile, potentially leading to stronger and more specific interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Potential Applications in Drug Development

While specific applications of this compound are not yet documented, its structural motifs are present in numerous biologically active compounds. Difluorobenzylamine derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, 2,4-difluorobenzylamine is a crucial building block for the HIV integrase inhibitor Dolutegravir.

Given this precedent, this compound holds potential as a valuable intermediate for the synthesis of novel therapeutics, particularly in areas such as:

-

Antiviral Agents: As a scaffold for the development of new HIV integrase inhibitors or other antiviral compounds.

-

Oncology: As a building block for kinase inhibitors or other anti-cancer agents where fluorination can enhance potency and selectivity.

-

Neuroscience: In the synthesis of compounds targeting G-protein coupled receptors (GPCRs) or ion channels, where the physicochemical properties imparted by the ethoxy and difluoro groups can aid in crossing the blood-brain barrier.

Experimental Protocols: A Template for Characterization

While specific spectral data for this compound is not publicly available, the following outlines the standard methodologies for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the benzylic protons (a singlet), and the aromatic protons (a multiplet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the ethoxy group. The carbon signals will exhibit splitting due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will provide information on the chemical environment of the two fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether, and C-F stretching.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of isomeric difluorobenzylamines, this compound should be handled with extreme care. It is predicted to be corrosive and can cause severe skin burns and eye damage.

Hazard Identification and Precautionary Measures

Caption: Key safety considerations for handling this compound.

First-Aid Measures

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a difluorinated phenyl ring and an ethoxy group suggests its potential to impart favorable ADME (absorption, distribution, metabolism, and excretion) properties to parent molecules. While further research is needed to fully elucidate its reactivity and applications, the proposed synthetic routes and the established importance of analogous compounds provide a strong foundation for its use in the development of next-generation therapeutics. As with all fluorinated amines, strict adherence to safety protocols is paramount during its handling and use in the laboratory.

References

-

The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap. (n.d.). Retrieved January 19, 2026, from [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (n.d.). Retrieved January 19, 2026, from [Link]

- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents. (n.d.).

-

3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC - NIH. (2021, February 25). Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. (2024, July 2). Retrieved January 19, 2026, from [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. (2023, July 21). Retrieved January 19, 2026, from [Link]

- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents. (n.d.).

-

(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of N-alkoxy-substituted 2H-benzimidazoles - PMC - NIH. (2017, November 6). Retrieved January 19, 2026, from [Link]

-

Chemical Properties of 2,5-Difluorobenzylamine (CAS 85118-06-5) - Cheméo. (n.d.). Retrieved January 19, 2026, from [Link]

- US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents. (n.d.).

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883262/]([Link]

synthesis of 2-Ethoxy-3,5-difluorobenzylamine

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-3,5-difluorobenzylamine

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery, offering the ability to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The this compound scaffold, in particular, represents a valuable building block for the synthesis of complex therapeutic agents. The strategic placement of fluorine atoms and the ethoxy group can significantly influence the electronic and conformational properties of the parent molecule. This guide provides a comprehensive, multi-step synthetic pathway to this compound, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached through a three-stage process. The strategy begins with the synthesis of a key phenolic intermediate, which is then elaborated through etherification and formylation, followed by a final reductive amination to yield the target primary amine. This pathway is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Starting Material: 3,5-Difluorophenol

The synthesis commences with the preparation of 3,5-difluorophenol, a critical precursor for the subsequent etherification step. Several routes exist for its preparation, including nucleophilic aromatic substitution on 1,3,5-trifluorobenzene.[3] However, a robust and frequently cited method involves the conversion of 3,5-difluorobromobenzene via a boronic acid intermediate.[4][5]

Reaction Principle: Lithiation, Borylation, and Oxidation

This two-step, one-pot procedure first involves a bromine-lithium exchange on 3,5-difluorobromobenzene using n-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile that is immediately trapped with boric acid (or a trialkyl borate) to form 3,5-difluorophenylboronic acid. This intermediate is then oxidized in situ using an oxidant like hydrogen peroxide, often with a catalyst, to yield the desired 3,5-difluorophenol.[4][5]

Caption: Mechanism for the synthesis of 3,5-Difluorophenol.

Experimental Protocol: Synthesis of 3,5-Difluorophenol

-

Lithiation/Borylation: To a dry three-necked flask under a nitrogen atmosphere, add 3,5-difluorobromobenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -70°C in a dry ice/acetone bath.[5]

-

Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the internal temperature below -60°C. Stir the mixture for 2 hours at this temperature.[5]

-

Add boric acid (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly. Allow the reaction to warm slowly to room temperature and stir overnight.[5]

-

Oxidation & Work-up: Cool the mixture to 0°C and slowly add aqueous hydrogen peroxide (30%, 3.0 eq.).

-

Acidify the reaction mixture with dilute hydrochloric acid to pH ~2.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure 3,5-difluorophenol.[6]

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| 3,5-Difluorobromobenzene | 192.99 | 1.0 | 1.0 |

| n-Butyllithium | 64.06 | 1.1 | 1.1 |

| Boric Acid | 61.83 | 1.5 | 1.5 |

| Hydrogen Peroxide (30%) | 34.01 | 3.0 | 3.0 |

Part 2: Synthesis of the Key Intermediate: 2-Ethoxy-3,5-difluorobenzaldehyde

This stage involves two critical transformations: the formation of the ethyl ether followed by the regioselective introduction of a formyl group at the C2 position.

Step 2a: Ethoxylation via Williamson Ether Synthesis

Reaction Principle: The Williamson ether synthesis is a classic S(N)2 reaction where a deprotonated alcohol (an alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[7][8] In this case, the weakly acidic 3,5-difluorophenol is deprotonated by a mild base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then attacks an ethylating agent like bromoethane to form 1-ethoxy-3,5-difluorobenzene.[9] The S(_N)2 mechanism necessitates the use of a primary alkyl halide to avoid competing elimination reactions.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3,5-difluorophenol (1.0 eq.) in acetone.

-

Add anhydrous potassium carbonate (2.0 eq.) and bromoethane (1.5 eq.).

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with 1M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 1-ethoxy-3,5-difluorobenzene, which can be purified by distillation.

Step 2b: Directed Ortho-Formylation

Reaction Principle: The ethoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution. In 1-ethoxy-3,5-difluorobenzene, the para position is sterically unhindered but electronically deactivated by the adjacent fluorine atoms. The most activated position is C2, ortho to the ethoxy group. Directed ortho-metalation provides a highly regioselective method for functionalization at this position. A strong base, typically an organolithium reagent like n-butyllithium, deprotonates the C2 position to form an aryllithium intermediate. This potent nucleophile is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group.[10][11]

Experimental Protocol:

-

Dissolve 1-ethoxy-3,5-difluorobenzene (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78°C.

-

Add n-butyllithium (1.2 eq., solution in hexanes) dropwise, keeping the temperature below -70°C. Stir for 1 hour.

-

Add anhydrous DMF (1.5 eq.) dropwise. Allow the reaction to stir at -78°C for another 2 hours, then warm slowly to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After removing the solvent in vacuo, purify the resulting crude 2-ethoxy-3,5-difluorobenzaldehyde by column chromatography on silica gel.[12]

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 1-Ethoxy-3,5-difluorobenzene | 158.14 | 1.0 |

| n-Butyllithium | 64.06 | 1.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | 1.5 |

Part 3: Synthesis of the Final Product: this compound

The final step converts the aldehyde intermediate into the target primary amine. Reductive amination is the most efficient and widely used method for this transformation.[13]

Reaction Principle: Reductive Amination

Reductive amination is a two-step process that occurs in a single pot. First, the aldehyde reacts with an ammonia source (e.g., ammonium chloride, ammonia in methanol) to form an imine intermediate via a hemiaminal.[14] A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH(_3)CN), is then used to reduce the C=N double bond of the imine to the corresponding amine.[15][16] NaBH(_3)CN is particularly effective because it is stable in weakly acidic conditions required for imine formation and is selective for the protonated iminium ion over the starting aldehyde.[15][17]

Caption: The two-stage process of reductive amination.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-ethoxy-3,5-difluorobenzaldehyde (1.0 eq.) in methanol, add ammonium chloride (5.0 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirring solution.

-

Allow the reaction to proceed at room temperature for 24 hours. Monitor progress by TLC or LC-MS.

-

Quench the reaction by adding dilute HCl until the solution is acidic (pH ~2) to destroy any excess reducing agent.

-

Basify the solution with aqueous NaOH (e.g., 6M) to pH >10.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[18]

-

Further purification can be achieved via column chromatography or vacuum distillation if necessary.

Conclusion

This guide outlines a logical and robust synthetic route to this compound, a valuable building block for medicinal chemistry and materials science. By proceeding through a 3,5-difluorophenol intermediate, followed by Williamson ether synthesis, directed ortho-formylation, and a final reductive amination, the target compound can be prepared efficiently. The protocols described are based on well-established chemical principles and provide a solid foundation for researchers in the field. Careful execution and monitoring of each step are crucial for achieving high yields and purity.

References

- Preparation method of 3, 5-difluorophenol. CN112778090A - Google Patents.

- Preparation method of 3, 5-difluorophenol. CN115108891A - Google Patents.

-

Preparation method of 3, 5-difluorophenol. Eureka | Patsnap. Available at: [Link]

- Synthesis process of 3, 5-difluorophenol. CN117964460A - Google Patents.

-

Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Synthesis of 2,5-Difluorobenzaldehyde. PrepChem.com. Available at: [Link]

-

The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

-

The synthetic method of 2,4-difluorobenzylamine. Eureka | Patsnap. Available at: [Link]

-

Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com. Available at: [Link]

- Method for preparing 2,3-difluorobenzaldehyde. CN102659544A - Google Patents.

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Reductive Amination. Chemistry Steps. Available at: [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]

- Process for the preparation of difluorobenzaldehydes. US5191126A - Google Patents.

-

Synthesis of 3-acetyl-2,5-difluorobenzonitrile. PrepChem.com. Available at: [Link]

-

Reductive Amination. YouTube. Available at: [Link]

-

2-Ethoxy-3,5-difluorobenzaldehyde, 98% Purity, C9H8F2O2, 10 grams. CP Lab Safety. Available at: [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. Available at: [Link]

-

An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

- The synthetic method of 2,4 difluoro benzene methanamines. Google Patents.

-

An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. Available at: [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Available at: [Link]

-

3,5-Difluorobenzylamine. PubChem. Available at: [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones | MDPI [mdpi.com]

- 3. CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 4. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 5. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3,5-Difluorophenol | 2713-34-0 [chemicalbook.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. prepchem.com [prepchem.com]

- 11. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 12. calpaclab.com [calpaclab.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 17. m.youtube.com [m.youtube.com]

- 18. This compound CAS#: 1017779-86-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Ethoxy-3,5-difluorobenzylamine

A Note on a Novel Structure: Navigating Data Scarcity with Predictive Analysis

As a Senior Application Scientist, it is paramount to ground our technical discussions in robust, empirical data. For the compound of interest, 2-Ethoxy-3,5-difluorobenzylamine (CAS 1017779-86-0), it is important to acknowledge at the outset that detailed experimental data, including spectroscopic analyses and specific synthetic protocols, are not extensively available in peer-reviewed literature. This guide, therefore, adopts a predictive and comparative approach, leveraging established principles of organic chemistry and extensive data from structurally similar analogs to construct a comprehensive technical profile. For researchers and drug development professionals, this document serves as a foundational resource, offering theoretically grounded insights into the molecular structure, potential properties, and synthetic strategies for this novel chemical entity.

Molecular Structure and Physicochemical Postulates

The molecular architecture of this compound combines several key functional groups that are of significant interest in medicinal chemistry: a difluorinated benzene ring, an ethoxy group, and a benzylamine moiety. Each of these components imparts distinct electronic and steric characteristics that collectively define the molecule's behavior.

The core of the molecule is a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, an ethoxy group at the 2-position, and an aminomethyl group at the 1-position. The fluorine atoms, being highly electronegative, act as strong inductive electron-withdrawing groups, which can significantly influence the pKa of the benzylamine and the overall electron density of the aromatic ring.[1][2] This electron-withdrawing nature can enhance metabolic stability by making the aromatic ring less susceptible to oxidative metabolism.[2]

The ethoxy group at the 2-position is an electron-donating group through resonance, which can partially counteract the inductive effect of the fluorine atoms. The presence of an alkoxy group can also influence the compound's lipophilicity and its ability to act as a hydrogen bond acceptor, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.[3][4] The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atoms creates a unique electronic environment on the aromatic ring.

The benzylamine group provides a primary amine, a common functional group in many bioactive molecules, which can act as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and potential ionic interactions with biological targets.

A comparative analysis of predicted and experimentally determined physicochemical properties of this compound and its close analogs, 2,4-difluorobenzylamine and 3,5-difluorobenzylamine, is presented in Table 1.

| Property | This compound (Predicted) | 2,4-Difluorobenzylamine (Experimental) | 3,5-Difluorobenzylamine (Experimental) |

| Molecular Formula | C₉H₁₁F₂NO | C₇H₇F₂N | C₇H₇F₂N |

| Molecular Weight | 187.19 g/mol | 143.13 g/mol [5] | 143.13 g/mol |

| Boiling Point | 241.5 ± 35.0 °C | 177.8 °C at 760 mmHg[5] | 184 °C |

| Density | 1.182 ± 0.06 g/cm³ | 1.204 - 1.22 g/mL at 25 °C[5] | 1.21 g/mL at 25 °C |

| pKa | 8.65 ± 0.10 | 8.58 ± 0.10 (Predicted)[5] | Not available |

| LogP | Not available | 1.23 - 2.12[5] | Not available |

Hypothetical Synthetic Pathways

While a specific synthesis for this compound has not been detailed in the literature, plausible synthetic routes can be proposed based on established organic chemistry transformations. Two common strategies for the synthesis of benzylamines involve the reductive amination of a corresponding benzaldehyde or the reduction of a benzonitrile.

Route 1: Reductive Amination of 2-Ethoxy-3,5-difluorobenzaldehyde

This approach is a widely used and generally high-yielding method for the preparation of primary amines.[6][7] The key intermediate for this synthesis is 2-Ethoxy-3,5-difluorobenzaldehyde.

Hypothetical Experimental Protocol:

-

Imine Formation: To a solution of 2-Ethoxy-3,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, an excess of ammonia (e.g., a 7N solution in methanol, 10 eq) is added. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.[8][9]

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Route 2: Reduction of 2-Ethoxy-3,5-difluorobenzonitrile

An alternative pathway involves the reduction of the corresponding benzonitrile. This method is also a robust way to synthesize primary benzylamines.[10][11]

Hypothetical Experimental Protocol:

-

Reduction: 2-Ethoxy-3,5-difluorobenzonitrile (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF) or diethyl ether. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) is carefully added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by distillation under reduced pressure or column chromatography.

Predicted Spectroscopic Signatures

The structural confirmation of a newly synthesized compound relies heavily on spectroscopic analysis. Based on the proposed structure of this compound and data from its analogs, the following spectroscopic characteristics are predicted.[12][13][14][15][16]

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | - Aromatic Protons: Two signals in the aromatic region (approx. 6.5-7.5 ppm), each appearing as a triplet or doublet of doublets due to coupling with fluorine atoms. - Benzylic Protons (-CH₂NH₂): A singlet around 3.8-4.0 ppm. - Ethoxy Protons (-OCH₂CH₃): A quartet around 4.0-4.2 ppm and a triplet around 1.3-1.5 ppm. - Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-165 ppm). The carbons directly bonded to fluorine will show large C-F coupling constants. The carbon attached to the ethoxy group will be shifted downfield. - Benzylic Carbon (-CH₂NH₂): A signal around 40-45 ppm. - Ethoxy Carbons (-OCH₂CH₃): Signals around 64 ppm and 15 ppm. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as multiplets due to coupling with each other and with aromatic protons. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ characteristic of a primary amine. - C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for aliphatic and aromatic C-H bonds. - C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region. - C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region. - C-O Stretch: An absorption band around 1200-1250 cm⁻¹ for the aryl ether. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 187. - Major Fragmentation Peaks: Loss of the amine group (M-16), loss of the ethoxy group (M-45), and cleavage of the benzylic C-C bond to give a fragment at m/z = 157. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it an intriguing building block for the design of novel therapeutic agents.

-

Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, increase binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[17][18] The difluoro substitution pattern on the aromatic ring can block sites of potential metabolism and alter the electronic nature of the molecule, which can lead to improved pharmacokinetic profiles and enhanced biological activity.[19]

-

Role of the Ethoxy Group: The ethoxy group can serve as a lipophilic moiety that can also participate in hydrogen bonding as an acceptor.[20] Its presence can improve membrane permeability and influence the overall solubility of the molecule. In some cases, alkoxy groups are crucial for fitting into hydrophobic pockets of target proteins.[3]

-

The Benzylamine Moiety: As a primary amine, this group can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies.

Given these features, this compound could be a valuable intermediate for the synthesis of novel compounds targeting a range of biological targets, including enzymes and receptors where interactions with a fluorinated aromatic ring are favorable.

Workflow for Experimental Characterization

For any researcher who successfully synthesizes this compound, a rigorous characterization workflow is essential to confirm its identity and purity.

This comprehensive approach ensures that the synthesized compound is of high purity and that its structure is unequivocally confirmed, which is a prerequisite for its use in further research and development, particularly in the context of drug discovery.

References

- Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Taylor, R. The role of fluorine in medicinal chemistry. Medicinal Chemistry Research.

- BenchChem. An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzylamine.

- ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF.

- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.

- Inhance Technologies. How Is Fluorine Used in the Medical Field?

- ANGEEL OAK SPECIALITY CHEMTECH. 2,4-DIFLUOROBENZYLAMINE.

- Chemsrc. 2,4-Difluorobenzylamine | CAS#:72235-52-0.

- ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...

- BenchChem.

- AIR Unimi.

- LEAPChem. 2,4-Difluorobenzylamine丨CAS 72235-52-0.

- Brainly.in. How to convert benzonitrile to benzyl amine.

- PubChem. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244.

- Royal Society of Chemistry. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.

- ResearchGate.

- Royal Society of Chemistry.

- Sigma-Aldrich. 3,5-Difluorobenzylamine 96 90390-27-5.

- ACS Publications. Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions | ACS Sustainable Chemistry & Engineering.

- ResearchGate. The role of the methoxy group in approved drugs | Request PDF.

- Royal Society of Chemistry.

- Cheméo. Chemical Properties of 3,5-Difluorobenzylamine (CAS 90390-27-5).

- GACL. 2,4-difluoro benzyl amine.

- PubChem. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211.

- Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Wikipedia.

- Science of Synthesis.

- MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- ChemicalBook. 2,4-Difluorobenzylamine(72235-52-0)IR.

- ChemicalBook. 3,5-Difluorobenzylamine(90390-27-5) 1H NMR spectrum.

- PubMed. The role of the methoxy group in approved drugs.

- ChemicalBook. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum.

- The Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).

- Creative Proteomics. What Makes 2-Ethoxypropene a Versatile Compound in Chemical Synthesis and Industry?

- PubChem. 3-Fluorobenzylamine | C7H8FN | CID 66853.

- Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR.

- ChemicalBook. 2,4-Difluoronitrobenzene(446-35-5) 1H NMR spectrum.

- ChemicalBook. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR spectrum.

- SpectraBase. N-(2,4-difluorobenzyl)-alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-3,5-xylenesulfonamide.

- NIST. 2,5-Difluorobenzylamine - the NIST WebBook.

- GlobalRx.

- ASHP. Functional Group Characteristics and Roles.

- Sigma-Aldrich. 3-Fluorobenzylamine 97 100-82-3.

- Royal Society of Chemistry.

- University of Puget Sound. 13-C NMR Chemical Shift Table.pdf.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. brainly.in [brainly.in]

- 11. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. gfl.co.in [gfl.co.in]

- 14. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,4-Difluorobenzylamine(72235-52-0)IR [chemicalbook.com]

- 16. 3,5-Difluorobenzylamine(90390-27-5) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 19. inhancetechnologies.com [inhancetechnologies.com]

- 20. Page loading... [wap.guidechem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-3,5-difluorobenzylamine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Ethoxy-3,5-difluorobenzylamine, a substituted aromatic amine, represents a class of compounds with significant potential in medicinal chemistry due to the unique electronic properties conferred by its fluorine and ethoxy substituents. Understanding the exact arrangement of atoms and the electronic environment within this molecule is a critical first step in predicting its pharmacological activity, metabolic stability, and potential toxicities.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As of the writing of this guide, publicly available, experimentally derived spectra for this specific molecule are limited. Therefore, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of this compound but also serves as a practical guide for researchers working with similarly substituted aromatic compounds.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of this compound, including the aromatic ring, the primary amine, the ethoxy group, and the two fluorine atoms, all contribute distinct and predictable signals in various spectroscopic techniques. The following diagram illustrates the molecular structure and highlights the key atoms for the subsequent spectroscopic analysis.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amine group.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a higher sample concentration may be required.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the benzylic protons, the ethoxy group protons, and the amine protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic-H | 6.5 - 7.0 | ddd (doublet of doublet of doublets) | JH-F ≈ 8-10, JH-H ≈ 2-3 | The two aromatic protons are in a complex splitting environment due to coupling with each other and with the two fluorine atoms. Their chemical shift is influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atoms. |

| Benzyl-CH₂ | ~3.8 | s (singlet) | - | These protons are adjacent to the electron-withdrawing amine group and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet, assuming no significant coupling to the amine protons. |

| Ethoxy-CH₂ | ~4.1 | q (quartet) | JH-H ≈ 7 | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will be split into a quartet by the neighboring methyl protons. |

| Ethoxy-CH₃ | ~1.4 | t (triplet) | JH-H ≈ 7 | The methyl protons of the ethoxy group are relatively shielded and will be split into a triplet by the adjacent methylene protons. |

| Amine-NH₂ | 1.5 - 2.5 | br s (broad singlet) | - | The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of fluorine atoms will lead to characteristic C-F couplings.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JC-F, ²JC-F, ³JC-F in Hz) | Rationale |

| C-F (aromatic) | 155 - 165 | d, ¹JC-F ≈ 240-250 | The carbons directly bonded to fluorine will appear at a significantly downfield chemical shift and will be split into a doublet with a large one-bond coupling constant. |

| C-O (aromatic) | 145 - 155 | d, ²JC-F ≈ 10-15 | The carbon bearing the ethoxy group will be deshielded by the oxygen and will show a smaller two-bond coupling to the adjacent fluorine. |

| C-CH₂NH₂ (aromatic) | 130 - 140 | t, ³JC-F ≈ 3-5 | The ipso-carbon attached to the benzylamine group will exhibit a triplet-like pattern due to coupling with two fluorine atoms three bonds away. |

| CH (aromatic) | 100 - 115 | dd, ²JC-F ≈ 20-25, ⁴JC-F ≈ 2-4 | The aromatic carbons bearing a proton will show complex splitting patterns due to coupling with the fluorine atoms at different positions. |

| Benzyl-CH₂ | ~40 | - | This carbon is in a typical range for a benzylic carbon attached to a nitrogen atom. |

| Ethoxy-CH₂ | ~65 | - | The methylene carbon of the ethoxy group is deshielded by the oxygen atom. |

| Ethoxy-CH₃ | ~15 | - | The methyl carbon of the ethoxy group is relatively shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is first recorded. The sample spectrum is then acquired, typically over the range of 4000 to 400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to obtain a high-quality spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Medium | The primary amine group will show two distinct stretching bands in this region. |

| 2850 - 3000 | C-H stretch (aliphatic and aromatic) | Medium-Strong | These absorptions arise from the C-H bonds of the aromatic ring, the benzyl group, and the ethoxy group. |

| 1600 - 1620 | C=C stretch (aromatic) | Medium | Characteristic stretching vibrations of the benzene ring. |

| 1450 - 1500 | C=C stretch (aromatic) | Medium-Strong | Further characteristic absorptions for the aromatic ring. |

| 1200 - 1300 | C-O stretch (aryl ether) | Strong | The stretching vibration of the aryl-O bond of the ethoxy group is expected to be a strong band. |

| 1000 - 1100 | C-O stretch (alkyl ether) | Strong | The stretching vibration of the O-alkyl bond of the ethoxy group. |

| 1100 - 1250 | C-F stretch | Strong | The carbon-fluorine stretching vibrations typically appear as strong bands in this region. |

| 800 - 900 | C-H bend (out-of-plane, aromatic) | Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which typically results in extensive fragmentation. For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which often result in a prominent molecular ion or pseudomolecular ion peak.

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact elemental composition of the molecular ion and its fragments.

Predicted Mass Spectrum

The molecular weight of this compound (C₉H₁₁F₂NO) is 187.19 g/mol .

-

Molecular Ion (M⁺˙): In an EI spectrum, the molecular ion peak is expected at m/z 187. The intensity of this peak will depend on its stability under the ionization conditions. In an ESI or APCI spectrum, the pseudomolecular ion [M+H]⁺ would be observed at m/z 188.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide significant structural information. Predicted key fragments include:

-

Loss of an ethyl group (-CH₂CH₃): A fragment at m/z 158, corresponding to the loss of the ethyl radical from the ethoxy group.

-

Loss of an ethoxy radical (-OCH₂CH₃): A fragment at m/z 142.

-

Benzylic cleavage: A prominent peak at m/z 157, corresponding to the [M-CH₂NH₂]⁺ fragment.

-

Tropylium-like ion: A fragment at m/z 129, formed by rearrangement and loss of ethylene from the ethoxy group.

-

Conclusion

References

-

NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including spectroscopic information for a wide range of compounds. [Link]

-

PubChem: An open chemistry database at the National Institutes of Health (NIH), providing information on chemical structures, properties, and biological activities. [Link]

- Spectroscopic Data for 3,5-Difluorobenzylamine: While not the target molecule, the spectral data for this analog on platforms like PubChem and the NIST WebBook provides a basis for predicting the behavior of the arom

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Ethoxy-3,5-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the intricate world of pharmaceutical and agrochemical research, novel molecular entities are the currency of innovation. 2-Ethoxy-3,5-difluorobenzylamine represents one such building block, a compound of interest for its potential to introduce unique physicochemical properties into target molecules. However, as with any specialized chemical, a thorough understanding of its safe handling is not merely a procedural formality but a cornerstone of responsible research and development. This guide provides an in-depth technical overview of the safety and handling protocols for this compound, drawing upon established best practices and data from structurally analogous compounds to ensure a comprehensive safety narrative.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

The primary hazards associated with this class of chemicals are significant and demand stringent control measures. The amine functional group imparts a corrosive nature, while the fluorinated phenyl ring can influence metabolic stability and toxicological pathways.

Expected GHS Hazard Classifications (Based on Analogous Compounds):

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage | [1][3][4] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | [5][6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | [7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Causality of Hazards:

-

Corrosivity: The basicity of the benzylamine moiety is the primary driver for its corrosive properties. It can readily react with and hydrolyze biological tissues, leading to severe burns upon contact.

-

Respiratory Irritation: Inhalation of vapors or aerosols can cause irritation to the mucous membranes and respiratory tract. The volatility of the compound, while not explicitly known, should be assumed to be sufficient to pose an inhalation risk.

-

Systemic Toxicity: While specific data is lacking, absorption through the skin or ingestion could lead to systemic effects. The metabolic fate of the ethoxy and difluoro substitutions is a key unknown that necessitates minimizing exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A self-validating safety protocol relies on a hierarchy of controls, prioritizing the elimination or engineering out of hazards before relying on personal protective measures.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves to:

-

Contain Vapors: Prevents the inhalation of potentially harmful vapors.

-

Protect from Splashes: The sash provides a physical barrier against accidental splashes.

-

Ensure Negative Pressure: Maintains a controlled environment where airflow is directed away from the user.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of dermal, ocular, and respiratory exposure.[8]

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Provides protection against splashes and vapors. Standard safety glasses are insufficient. |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, and closed-toe shoes. For larger quantities or splash-prone procedures, a chemical-resistant apron is recommended. | Protects against direct skin contact and the corrosive nature of the compound. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/amine cartridge should be available for emergency situations or if there is a failure of engineering controls. | Ensures respiratory protection in the event of a spill or inadequate ventilation. |

Diagram of PPE Ensemble:

Caption: A logical workflow for experiments involving this compound.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as outlined in Section 2.2.

-

Prepare all necessary reagents and equipment before handling the compound.

-

-

Weighing and Transfer:

-

Weigh the liquid directly into the reaction vessel within the fume hood.

-

Use a secondary container to transport the compound to the reaction setup.

-

-

Reaction Setup:

-

Perform all additions and manipulations within the fume hood.

-

Be mindful of potential exothermic reactions, especially when mixing with acids or strong oxidizing agents.

-

-

Workup and Quenching:

-

Quench reactions with extreme caution, as the addition of water or other protic solvents to reactive intermediates can be highly exothermic.

-

-

Decontamination and Cleanup:

-

Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent.

-

Rinse all glassware within the fume hood before removing it for final cleaning.

-

-

Waste Disposal:

-

Dispose of all waste, including contaminated PPE, in designated hazardous waste containers in accordance with institutional and local regulations. [9]

-

Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial to prevent degradation and ensure the safety of laboratory personnel.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5][6]A dedicated corrosives cabinet is recommended.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides. [5][6]* Ignition Sources: Store away from heat, sparks, and open flames. [5][6]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and correct action is critical.

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5][6][10][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5][6][9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5][6][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6][9] |

Spill Response:

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. By integrating the principles of hazard assessment, engineering controls, appropriate PPE, and emergency preparedness into all experimental workflows, researchers can confidently and safely explore the synthetic potential of this valuable chemical building block. This guide serves as a foundational document to foster a culture of safety and scientific excellence.

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Supply. (2008). MSDS of 2,3-Difluorobenzylamine. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chapter 5: Personal Protective Equipment Program. EPA OSC Response. Retrieved from [Link]

Sources

- 1. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Difluorobenzylamine 98 72235-52-0 [sigmaaldrich.com]

- 3. 3,5-二氟苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 2-Ethoxy-3,5-difluorobenzylamine

Introduction: The Strategic Value of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for optimizing drug candidates. Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced metabolic degradation.[3][4][5] This guide focuses on a promising, yet underexplored, building block: 2-Ethoxy-3,5-difluorobenzylamine . Its unique substitution pattern—an ethoxy group and two fluorine atoms on the benzylamine core—presents a compelling case for its investigation in novel drug discovery programs and advanced materials science.

Physicochemical Properties and Synthetic Strategy

While specific experimental data for this compound is not extensively published, its properties can be inferred from structurally similar compounds. The difluoro substitution is expected to increase lipophilicity and metabolic stability, while the ethoxy group may modulate solubility and receptor interactions.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Boiling Point (°C) |

| This compound | 1017779-86-0[6] | C9H11F2NO | 187.19 | ~2.5 | ~220-240 |

| 2,4-Difluorobenzylamine | 72235-52-0[7][8] | C7H7F2N | 143.13[7] | 1.49 | 129-130[8] |

| 3,5-Difluorobenzylamine | 90390-27-5[9][10][11] | C7H7F2N | 143.13[10][11] | 1.49 | 184[10][11] |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for synthesizing substituted benzylamines.[12][13] A potential pathway could commence from the commercially available 4-chloro-3,5-difluorobenzonitrile.[14][15]

Caption: Proposed multi-step synthesis of this compound.

Potential Research Applications in Drug Discovery

The structural motifs within this compound suggest its utility as a scaffold in several therapeutic areas. The fluorinated phenyl ring can enhance blood-brain barrier penetration, making it an attractive candidate for central nervous system (CNS) drug development.[3]

Development of Novel Kinase Inhibitors

The benzylamine moiety is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could allow for novel interactions within the ATP-binding pocket of various kinases, potentially leading to inhibitors with improved selectivity and potency.

Experimental Protocol: Kinase Inhibition Assay

-

Compound Library Preparation: Synthesize a focused library of derivatives by acylating the primary amine of this compound with a diverse set of carboxylic acids.

-

Kinase Panel Screening: Screen the library against a panel of commercially available kinases (e.g., tyrosine kinases, serine/threonine kinases) using a luminescence-based assay (e.g., Kinase-Glo®).

-

IC50 Determination: For active compounds, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

-

Mechanism of Action Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Caption: Workflow for the development of kinase inhibitors.

Probes for PET Imaging

The presence of fluorine makes this compound an excellent candidate for the development of ¹⁸F-labeled positron emission tomography (PET) tracers.[5] PET imaging is a powerful, non-invasive technique for studying biochemical processes and drug pharmacokinetics in vivo.[5]

Experimental Protocol: Radiosynthesis of a PET Tracer

-

Precursor Synthesis: Synthesize a suitable precursor for radiolabeling, for example, by introducing a leaving group (e.g., tosylate, mesylate) on the ethoxy group or a nitro group on the aromatic ring for nucleophilic substitution.

-

¹⁸F-Fluorination: Perform the nucleophilic substitution reaction with [¹⁸F]fluoride.

-

Purification: Purify the radiolabeled product using high-performance liquid chromatography (HPLC).

-

Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and stability.

-

In Vivo Imaging: Conduct PET imaging studies in appropriate animal models to evaluate the biodistribution and target engagement of the novel tracer.

Modulators of G-Protein Coupled Receptors (GPCRs)

Benzylamine derivatives have been explored as ligands for various GPCRs. The unique electronic and steric properties of this compound could be exploited to develop novel agonists or antagonists with improved selectivity and reduced off-target effects.

Potential Applications in Materials Science

The reactivity of the primary amine and the properties imparted by the fluorinated aromatic ring suggest potential applications in materials science.

Synthesis of Novel Polymers and Coatings

This compound can be used as a monomer in the synthesis of novel polyamides or polyimides. The fluorine content could impart desirable properties such as thermal stability, chemical resistance, and low surface energy, making these materials suitable for high-performance coatings and films.

Derivatization Reagent in Analytical Chemistry

Similar to other benzylamines, this compound could be used as a derivatization reagent in chromatography to improve the detection of certain analytes.[10][11] For example, it could react with carbonyl compounds to form stable imines that can be readily detected by mass spectrometry or fluorescence detectors.

Conclusion and Future Directions

This compound represents a versatile and underexplored building block with significant potential in both drug discovery and materials science. Its unique combination of a difluorinated aromatic ring and an ethoxy group provides a rich scaffold for the development of novel kinase inhibitors, PET imaging agents, GPCR modulators, and advanced materials. The proposed synthetic strategies and experimental protocols in this guide offer a roadmap for researchers to unlock the full potential of this promising compound. Further investigation into its biological activities and material properties is highly warranted and is anticipated to yield exciting discoveries.

References

- The Role of Fluorinated Benzylamines in Modern Drug Discovery. (2025). Vertex AI Search.

- The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. (2025). Benchchem.

- Tactical Applications of Fluorine in Drug Design and Development.

- Fluorine in drug discovery: Role, design and case studies. [No Source Provided].